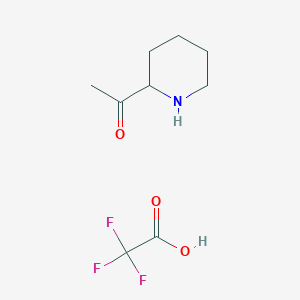
1-(Piperidin-2-yl)ethan-1-one2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate is a chemical compound that features a piperidine ring attached to an ethanone group, with a trifluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate typically involves the reaction of piperidine with ethanone derivatives under specific conditions. One common method includes the reaction of piperidine with 2,2,2-trifluoroacetyl chloride in the presence of a base, such as triethylamine, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1-Trifluoroacetyl piperidine: Shares the trifluoroacetyl group but differs in the position of the piperidine ring.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group instead of the trifluoroacetate moiety.
2-(piperidin-1-yl)ethan-1-ol: Features an alcohol group instead of the ethanone group.
Uniqueness: 1-(Piperidin-2-yl)ethan-1-one 2,2,2-trifluoroacetate is unique due to its combination of the piperidine ring, ethanone group, and trifluoroacetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H14F3NO3 |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
1-piperidin-2-ylethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-6(9)7-4-2-3-5-8-7;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |
Clé InChI |
LGHQCEFENUUORE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCCN1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


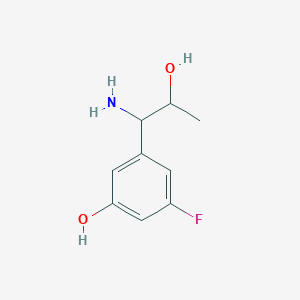
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
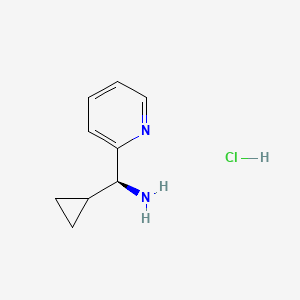
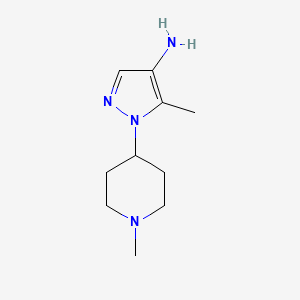
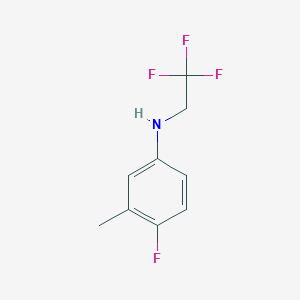

![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)


![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)

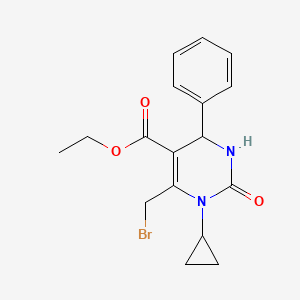
![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)
